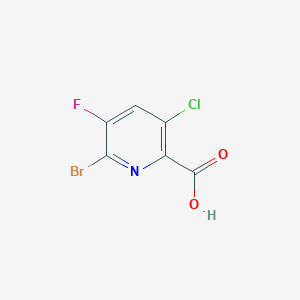

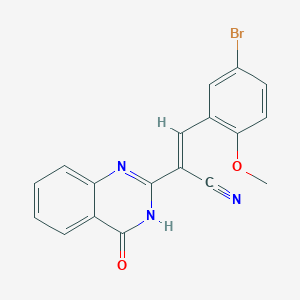

![molecular formula C14H18N2O2 B2930607 1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 883047-33-4](/img/structure/B2930607.png)

1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1’-ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one” is a spiro compound, which means it has two rings that share a single atom . In this case, the shared atom is part of both a benzoxazine ring and a piperidine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzoxazines include their ability to undergo ring-opening polymerization .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of spiro[benzoxazine-piperidin] derivatives is a key area of interest due to their potential therapeutic applications. For instance, Clark et al. (1983) reported on the synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, highlighting the methodological advancements in creating these compounds and their structure-activity relationships (Clark et al., 1983). Additionally, Takai et al. (1985) developed general synthetic methods for 4-(2-aminophenyl)-4-hydroxypiperidine derivatives, leading to 1'-substituted spiro derivatives, further illustrating the synthetic versatility and potential for modification of these compounds (Takai et al., 1985).

Therapeutic Applications

Spiro[benzoxazine-piperidin] derivatives have been explored for their potential therapeutic applications. Research by Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents, pointing to the exploration of these compounds in neurological and psychiatric disorders (Bauer et al., 1976). This is echoed by the work of Maier and Wünsch (2002), who studied novel spiropiperidines as highly potent and subtype-selective σ-receptor ligands, indicating their potential use in targeting specific receptors within the CNS (Maier & Wünsch, 2002).

Anticancer Potential

The anticancer potential of spiro compounds has also been investigated. Aly et al. (2020) synthesized quinone-based heterocycles, including spiro derivatives, showing broad-spectrum anticancer activity against various cancer cell lines, underscoring the potential of these compounds in cancer research (Aly et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

1'-ethylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-16-9-7-14(8-10-16)15-13(17)11-5-3-4-6-12(11)18-14/h3-6H,2,7-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRRVOZJQGQCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)NC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

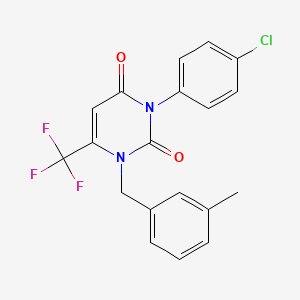

![N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2930524.png)

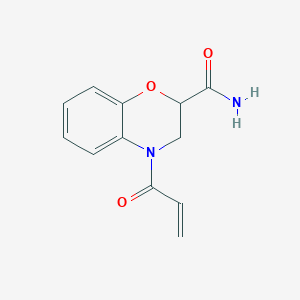

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B2930526.png)

![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)

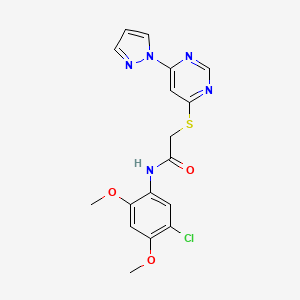

![Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2930541.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)